molecular formula C6H11NO3 B8734838 ETHYL ALLYLOXYCARBAMATE CAS No. 61807-43-0

ETHYL ALLYLOXYCARBAMATE

Cat. No.: B8734838
CAS No.: 61807-43-0
M. Wt: 145.16 g/mol
InChI Key: GFBZREMLIDQEMC-UHFFFAOYSA-N
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Description

ETHYL ALLYLOXYCARBAMATE is an organic compound with the molecular formula C_7H_13NO_3. It is an ester of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a prop-2-en-1-yl group, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL ALLYLOXYCARBAMATE typically involves the reaction of ethyl chloroformate with prop-2-en-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

C2H5OCOCl+CH2=CHCH2OHC2H5OCOOCH2CH=CH2+HCl\text{C}_2\text{H}_5\text{OCOCl} + \text{CH}_2=\text{CHCH}_2\text{OH} \rightarrow \text{C}_2\text{H}_5\text{OCOOCH}_2\text{CH=CH}_2 + \text{HCl} C2​H5​OCOCl+CH2​=CHCH2​OH→C2​H5​OCOOCH2​CH=CH2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

ETHYL ALLYLOXYCARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or prop-2-en-1-yl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH^-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

ETHYL ALLYLOXYCARBAMATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of ETHYL ALLYLOXYCARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate:

    Methyl [(prop-2-en-1-yl)oxy]carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Propyl [(prop-2-en-1-yl)oxy]carbamate: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

ETHYL ALLYLOXYCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61807-43-0

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl N-prop-2-enoxycarbamate

InChI

InChI=1S/C6H11NO3/c1-3-5-10-7-6(8)9-4-2/h3H,1,4-5H2,2H3,(H,7,8)

InChI Key

GFBZREMLIDQEMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 g of N-hydroxyurethane and 80.3 g of allyl chloride were added, at 20° C., to a solution of 53.8 g of potassium hydroxide in 750 ml of ethanol. The mixture was stirred and refluxed (80° C.) for 4 hours, then was cooled to 25° C. and filtered. The solvent was evaporated from the filtrate and the residue, an oil, was distilled, 51°-55° C., 0.2 Torr., to give ethyl (2-propenyloxy)carbamate, 3A, as a colorless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

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